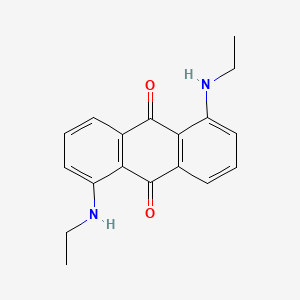![molecular formula C40H26O8 B13124886 (12bS,12'bS)-12b,12'b-Dimethyl-2,2',3,3'-tetrahydro-1H,1'H-[9,9'-bitetrapheno[5,4-bc]furan]-6,6',8,8',11,11'(12bH,12'bH)-hexaone](/img/structure/B13124886.png)
(12bS,12'bS)-12b,12'b-Dimethyl-2,2',3,3'-tetrahydro-1H,1'H-[9,9'-bitetrapheno[5,4-bc]furan]-6,6',8,8',11,11'(12bH,12'bH)-hexaone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its unique structure, which includes multiple fused rings and stereocenters, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of (12bS,12’bS)-12b,12’b-Dimethyl-2,2’,3,3’-tetrahydro-1H,1’H-[9,9’-bitetrapheno[5,4-bc]furan]-6,6’,8,8’,11,11’(12bH,12’bH)-hexaone involves several stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product . Industrial production methods may involve optimization of these conditions to increase yield and purity, as well as the use of large-scale reactors and continuous flow systems.
Analyse Des Réactions Chimiques
(12bS,12’bS)-12b,12’b-Dimethyl-2,2’,3,3’-tetrahydro-1H,1’H-[9,9’-bitetrapheno[5,4-bc]furan]-6,6’,8,8’,11,11’(12bH,12’bH)-hexaone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex organic reactions and mechanisms. In biology, it has been investigated for its potential biological activities, including antimicrobial and anticancer properties . In medicine, derivatives of this compound are being explored for their therapeutic potential. Additionally, in industry, it is used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of (12bS,12’bS)-12b,12’b-Dimethyl-2,2’,3,3’-tetrahydro-1H,1’H-[9,9’-bitetrapheno[5,4-bc]furan]-6,6’,8,8’,11,11’(12bH,12’bH)-hexaone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, such as petroquinone H and other derivatives of the bitetrapheno[5,4-bc]furan family, (12bS,12’bS)-12b,12’b-Dimethyl-2,2’,3,3’-tetrahydro-1H,1’H-[9,9’-bitetrapheno[5,4-bc]furan]-6,6’,8,8’,11,11’(12bH,12’bH)-hexaone stands out due to its unique structural features and stereochemistry . These characteristics contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C40H26O8 |
|---|---|
Poids moléculaire |
634.6 g/mol |
Nom IUPAC |
(1S)-1-methyl-7-[(1S)-1-methyl-5,8,12-trioxo-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2(11),3,6,9,13(20),15-hexaen-7-yl]-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2(11),3,6,9,13(20),15-hexaene-5,8,12-trione |
InChI |
InChI=1S/C40H26O8/c1-39-7-3-5-17-15-47-37(31(17)39)35(45)25-9-21-19(11-27(25)39)29(41)13-23(33(21)43)24-14-30(42)20-12-28-26(10-22(20)34(24)44)36(46)38-32-18(16-48-38)6-4-8-40(28,32)2/h9-16H,3-8H2,1-2H3/t39-,40-/m0/s1 |
Clé InChI |
FEAOLLOZEGQONA-ZAQUEYBZSA-N |
SMILES isomérique |
C[C@@]12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=C4)C(=O)C(=CC5=O)C6=CC(=O)C7=CC8=C(C=C7C6=O)C(=O)C9=C1[C@]8(CCCC1=CO9)C |
SMILES canonique |
CC12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=C4)C(=O)C(=CC5=O)C6=CC(=O)C7=CC8=C(C=C7C6=O)C(=O)C9=C1C8(CCCC1=CO9)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


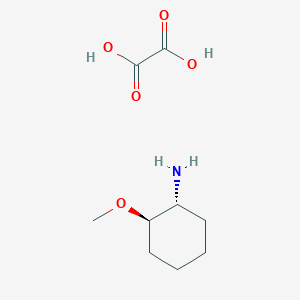
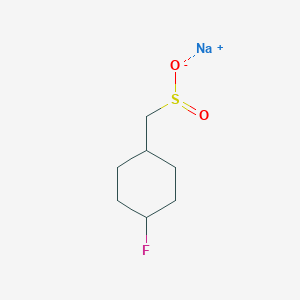

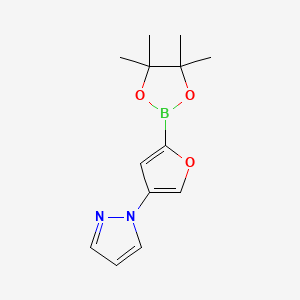
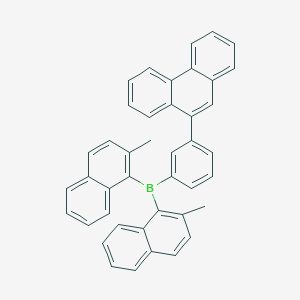
![1-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13124839.png)

![2-([2,3'-Bipyridin]-4-yl)acetonitrile](/img/structure/B13124846.png)
![2-Bromo-6-iodo-1H-benzo[d]imidazole](/img/structure/B13124850.png)
![Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride](/img/structure/B13124856.png)
![7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13124879.png)

